molecular formula C11H10N2O B7625311 4-Methyl-2-pyrimidin-5-ylphenol

4-Methyl-2-pyrimidin-5-ylphenol

Cat. No.: B7625311
M. Wt: 186.21 g/mol
InChI Key: PMSNBJAQYIARDF-UHFFFAOYSA-N
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Description

4-Methyl-2-pyrimidin-5-ylphenol is a pyrimidine derivative featuring a phenol group at position 5 and a methyl substituent at position 4 of the pyrimidine ring (Figure 1). Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their structural resemblance to nucleic acid bases. This compound’s unique substitution pattern confers distinct physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-methyl-2-pyrimidin-5-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-3-11(14)10(4-8)9-5-12-7-13-6-9/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSNBJAQYIARDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyrimidin-5-ylphenol can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine-5-carbaldehyde with phenol under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenol acts as a nucleophile attacking the electrophilic carbon of the aldehyde group.

Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-methyl-2-aminopyrimidine with a phenolic compound under acidic conditions can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyrimidin-5-ylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The methyl group and the phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-Methyl-2-pyrimidin-5-ylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyrimidin-5-ylphenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrimidine derivatives with structural similarities to 4-Methyl-2-pyrimidin-5-ylphenol:

Compound Name Substituents on Pyrimidine Ring Key Functional Groups Biological Activity Synthesis Method
This compound 4-Methyl, 5-Phenol Phenol, Methyl Not explicitly reported Likely via alkylation or Suzuki coupling
5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6) 5-(4-Ethylphenyl), 2-Hydroxy Ethylphenyl, Hydroxy Immunomodulatory (potential) Suzuki-Miyaura coupling
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (ECHEMI) 2-Amino, 5-(4-Methoxyphenyl), 6-Methyl, 4-Phenol Amino, Methoxyphenyl, Fluorophenyl Antibacterial/antifungal (inferred) Multi-step alkylation/amination
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 6-Methyl, 2-Phenyl, 5-Aminomethyl, 4-Fluorophenyl Fluorophenyl, Methoxyphenyl Antimicrobial Condensation/hydrogen bonding
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-Fluorophenyl, 6-Isopropyl, 2-Methylsulfonyl Fluorophenyl, Sulfonyl Intermediate for drug synthesis Esterification/Suzuki coupling
Key Observations:

Substituent Diversity: this compound lacks nitrogen-based substituents (e.g., amino or sulfonamide groups) found in analogues like the ECHEMI compound or methylsulfonyl derivatives . This reduces its hydrogen-bonding capacity but enhances lipophilicity. Halogenated Derivatives (e.g., fluorophenyl in ) exhibit improved metabolic stability and bioavailability compared to non-halogenated counterparts.

Biological Activity: Compounds with aminomethyl or methoxy groups (e.g., ) show pronounced antimicrobial activity, likely due to enhanced membrane penetration.

Synthetic Routes :

  • Alkylation (e.g., benzyl chloride in ) and Suzuki coupling (e.g., boronate esters in ) are common for introducing aryl/heteroaryl groups.
  • Crystallography : SHELX software is frequently used to resolve pyrimidine structures, aiding in conformational analysis (e.g., dihedral angles in ).

Physicochemical Properties

  • Lipophilicity: The methyl group in this compound increases logP compared to hydroxy or amino-substituted analogues (e.g., 5-(4-Ethylphenyl)pyrimidin-2-ol ).
  • Solubility: Phenolic -OH groups enhance aqueous solubility relative to fluorophenyl or sulfonyl derivatives .
  • Stability: Halogenated derivatives (e.g., fluorophenyl in ) resist oxidative degradation better than non-halogenated compounds.

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